Subtilomycin -

Subtilomycin

Catalog Number: EVT-244440
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Subtilomycin is primarily sourced from Bacillus subtilis strains, which are commonly found in soil and plant rhizospheres. These bacteria are known for their ability to produce a variety of secondary metabolites, including bacteriocins and lantibiotics. The specific strain MMA7 has been identified as a prolific producer of subtilomycin, which was isolated and characterized through various biochemical methods .

Classification

Subtilomycin belongs to the class of compounds known as lantibiotics, which are ribosomally synthesized peptides that undergo significant post-translational modifications. Lantibiotics are characterized by the presence of unusual amino acids such as lanthionine and methyllanthionine, which contribute to their stability and activity against Gram-positive bacteria .

Synthesis Analysis

Methods

The synthesis of subtilomycin involves the biosynthetic gene cluster located within the Bacillus subtilis genome. This cluster encodes enzymes responsible for the synthesis and modification of the precursor peptide into the active lantibiotic. The production typically begins with fermentation of the bacterial cultures under controlled conditions.

Technical Details

  1. Fermentation: Cultures of Bacillus subtilis are grown in nutrient-rich media, where they produce subtilomycin over a period of 12-24 hours.
  2. Purification: After fermentation, the crude extract is subjected to ammonium sulfate precipitation followed by reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate subtilomycin based on its molecular weight and hydrophobicity .
  3. Characterization: The purified compound is analyzed using mass spectrometry to confirm its molecular weight (approximately 3235 Da) and structural features .
Molecular Structure Analysis

Structure

The molecular structure of subtilomycin features several unique characteristics typical of lantibiotics, including:

  • Post-translational Modifications: Subtilomycin undergoes modifications such as dehydration and cyclization, resulting in a complex three-dimensional structure that is crucial for its activity.
  • Molecular Weight: The exact molecular weight is approximately 3234.36 Da, with variations depending on the oligomeric state (trimers, tetramers) observed during analysis .

Data

The structural elucidation techniques include:

  • Mass Spectrometry: Used to determine molecular weight and confirm structural integrity.
  • Nuclear Magnetic Resonance Spectroscopy: Provides insight into the spatial arrangement of atoms within the molecule.
Chemical Reactions Analysis

Reactions

Subtilomycin exhibits antibacterial activity through specific interactions with target bacterial membranes and proteins. The primary reactions involve:

  • Membrane Disruption: Subtilomycin can integrate into bacterial membranes, leading to pore formation and subsequent cell lysis.
  • Inhibition of Protein Synthesis: It may also interfere with bacterial protein synthesis by binding to ribosomal components or other essential proteins .

Technical Details

  1. Binding Studies: Techniques such as ligand blotting and microscale thermophoresis have been employed to study the binding interactions between subtilomycin and its targets.
  2. Inhibition Assays: Various assays measure the effectiveness of subtilomycin against different bacterial strains, confirming its broad-spectrum antimicrobial activity .
Mechanism of Action

Process

The mechanism by which subtilomycin exerts its effects involves several steps:

  1. Target Recognition: Subtilomycin recognizes specific components on the surface of susceptible bacteria.
  2. Membrane Insertion: It inserts itself into the lipid bilayer, causing disruption.
  3. Cell Death Induction: The resultant membrane damage leads to cell lysis and death .

Data

Studies have shown that subtilomycin significantly reduces reactive oxygen species production in plants exposed to bacterial pathogens, indicating its role in both direct antimicrobial action and indirect plant defense enhancement .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents depending on pH.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under extreme pH or temperature.
  • Antimicrobial Spectrum: Effective against a variety of Gram-positive bacteria; limited efficacy against Gram-negative bacteria due to outer membrane barriers .

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography and mass spectrometry provide data on purity levels, structural integrity, and concentration during research studies.

Applications

Scientific Uses

Subtilomycin has several notable applications in scientific research:

  • Agricultural Biocontrol: Utilized as a biopesticide due to its ability to inhibit plant pathogens.
  • Pharmaceutical Development: Investigated for potential therapeutic uses against antibiotic-resistant bacteria.
  • Research Tool: Employed in studies exploring microbial interactions and plant defense mechanisms .
Discovery and Genomic Context of Subtilomycin

Origin and Isolation from Marine Sponge-Associated Bacillus subtilis Strains

Subtilomycin is a class I lantibiotic first isolated from Bacillus subtilis strain MMA7, a bacterium symbiotically associated with the marine sponge Haliclona simulans [1] [2]. This strain exhibited broad-spectrum antimicrobial activity against Gram-positive pathogens (including MRSA, VRE, and Listeria spp.), Gram-negative bacteria (Aeromonas hydrophila, Vibrio anguillarum), and multiple Candida species (C. albicans, C. dubliniensis) [1]. The production of subtilomycin was detected during early stationary phase (8–10 hours post-inoculation) in marine broth cultures, with activity persisting under diverse physicochemical conditions—including broad pH tolerance, thermal resistance, and high water solubility [1]. These properties make it suitable for industrial and pharmaceutical applications.

Marine sponges serve as microbial biodiversity hotspots, with their filter-feeding behavior concentrating diverse bacterial communities. Sponge-associated B. subtilis strains produce antimicrobials like subtilomycin as ecological defense mechanisms, potentially protecting the host sponge from pathogens [1] [5]. The discovery of subtilomycin highlights marine sponges as underexplored reservoirs for novel antibiotics, especially against multidrug-resistant pathogens.

Table 1: Antimicrobial Spectrum of Subtilomycin-Producing Bacillus subtilis MMA7

Target PathogenActivity Level (Culture)Activity Level (Purified Peptide)
Clostridium sporogenes+++++++
Listeria monocytogenes++++++
MRSA+++
Vibrio anguillarum++
Aeromonas hydrophila+++++*
Candida albicans++++-
Pseudomonas aeruginosa-+*

Activity required 100-fold higher peptide concentration [1]

Comparative Genomics of the Subtilomycin Biosynthetic Gene Cluster

The subtilomycin biosynthetic gene cluster (apn cluster) spans 11.1 kb and consists of six core genes: subA (structural peptide), subP (subtilisin-like protease), subB (LanB dehydratase), subC (LanC cyclase), subI (immunity protein), and subT (ABC transporter) [1] [10]. This cluster is classified under the MIBiG entry BGC0000560 and shares architectural similarities with other lantibiotic clusters, though with distinct adaptations. Key features include:

  • subA: Encodes a 32-amino-acid precursor peptide with an N-terminal leader sequence and C-terminal core peptide modified into mature subtilomycin.
  • subB/subC: Exhibit homology to lanB/lanC of class I lantibiotics like nisin, catalyzing dehydration and cyclization reactions [10].
  • subI: Encodes a transmembrane immunity protein (ApnI) conferring self-resistance via direct binding of subtilomycin, a rare mechanism among lantibiotics [4].

Comparative analysis reveals this cluster is conserved across geographically dispersed B. subtilis strains from marine sponges (shallow and deep-water species). Metagenomic studies of sponge microbiomes (Clathria reinwardti, Rhabdastrella globostellata) confirm bacteriocin BGCs—including lantipeptides—are abundant (12–16 clusters per metagenome) [5]. Unlike polyketide synthase (PKS) clusters, subtilomycin’s RiPP (ribosomally synthesized and post-translationally modified peptide) architecture enables rapid evolution under host-driven selection.

Table 2: Functional Annotation of Subtilomycin Biosynthetic Genes

GeneProductFunctionHomology
subAPrepeptideStructural precursor of subtilomycinNisin A (25%)
subPSubtilisin proteaseLeader peptide cleavageSubtilisin E (100%)
subBLanB dehydrataseSer/Thr dehydrationNisB (32%)
subCLanC cyclaseCys-mediated cyclizationNisC (30%)
subIImmunity proteinSubtilomycin bindingPaenibacillin I (54%)
subTABC transporterPeptide exportNisT (41%)

Based on MIBiG and experimental validation [4] [10]

Evolutionary Replacement of the skf Operon in Bacillus subtilis Lineages

The subtilomycin cluster occupies a genomic locus typically housing the skf (sporulation killing factor) operon in terrestrial B. subtilis strains [1] [3]. The skf operon (7 genes: skfA–skfH) regulates a cannibalistic mechanism where a subpopulation of cells lyses siblings under phosphate starvation to delay sporulation. Key contrasts between the two systems include:

  • Regulatory Triggers:
  • skf: Induced by phosphate starvation via PhoP/PhoR two-component system and Spo0A~P [3].
  • Subtilomycin: Constitutively expressed in marine strains, independent of PhoPR [1].
  • Ecological Trade-offs:
  • skf supports biofilm development and nutrient recycling in soils [8].
  • Subtilomycin provides broad antimicrobial defense in sponge microbiomes, where resource competition involves diverse pathogens [1] [5].

This genomic replacement represents an adaptive strategy where skf-mediated cannibalism is sacrificed for antibiotic production. Strains harboring subtilomycin lack skfA-H but retain immunity to Skf toxins, suggesting functional redundancy. The operon swap coincides with niche specialization: marine sponge-associated lineages prioritize extracellular antimicrobial defense over intracellular resource cannibalism.

Table 3: Functional Divergence Between skf Operon and Subtilomycin Cluster

Featureskf OperonSubtilomycin Cluster
Genomic LocationChromosomal position 2.14–2.19 MbIdentical position (replacement event)
Core FunctionCannibalism toxin productionLantibiotic biosynthesis
Regulatory ControlPhoP/PhoR + Spo0A~PConstitutive/niche-dependent
Primary Ecological RoleNutrient recycling under starvationPathogen defense in sponges
Key Resistance MechanismskfEFGH immunity genessubI (transmembrane immunity)

Adapted from genomic analyses [1] [3] [8]

Concluding RemarksSubtilomycin exemplifies how host-associated environments drive specialized adaptations in bacterial secondary metabolism. The replacement of the cannibalism-associated skf operon with an antimicrobial biosynthetic cluster underscores evolutionary trade-offs in B. subtilis lineages colonizing marine sponges. Future genomic mining of sponge microbiomes may reveal additional lantibiotic variants with therapeutic potential against drug-resistant pathogens.

Table 4: Subtilomycin Compound Summary

PropertyDescription
IUPAC NameNot assigned
ClassificationClass I lantibiotic
Producing OrganismBacillus subtilis MMA7
Source HostMarine sponge Haliclona simulans
Biosynthetic ClustersubA-subT (11.1 kb; MIBiG BGC0000560)
BioactivityBroad-spectrum anti-infective
Unique FeatureSkf operon replacement; ApnI immunity
References [1] [2] [10]

Properties

Product Name

Subtilomycin

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